molecular formula C15H24Cl2N2 B1441105 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 1219964-57-4

2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Cat. No.: B1441105
CAS No.: 1219964-57-4
M. Wt: 303.3 g/mol
InChI Key: OBUBMLZTGHDWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmacological research. It belongs to a class of compounds featuring a tetrahydroisoquinoline scaffold linked to a piperidine moiety, a structure that is frequently explored for its potential biological activity. Recent scientific literature highlights the significant research value of structurally related tetrahydroisoquinoline-piperidine hybrids. Specifically, such compounds have demonstrated potent antifungal activity against clinically relevant Candida species, including C. albicans and C. krusei , by acting as ergosterol biosynthesis inhibitors . The mechanism is similar to that of known agricultural fungicides like fenpropidin, involving the inhibition of key enzymes in the ergosterol pathway, which leads to altered membrane permeability and cell death . Furthermore, analogous compounds in this structural family are investigated as potent and highly selective kappa-opioid receptor (KOR) antagonists . These KOR antagonists are valuable tools for researching neurological pathways related to stress, depression, and addiction, with studies showing they can have long-lasting effects in vivo . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(piperidin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c1-2-6-14-11-17(10-8-13(14)5-1)12-15-7-3-4-9-16-15;;/h1-2,5-6,15-16H,3-4,7-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUBMLZTGHDWAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1,2,3,4-Tetrahydroisoquinoline Intermediate

The tetrahydroisoquinoline intermediate can be synthesized by methods such as those described by Sall and Grunewald (1987), involving cyclization and reduction steps. This intermediate is crucial as the scaffold for further functionalization.

Synthesis of 4-Piperidinemethanol and Its Derivatives

4-Piperidinemethanol, a key precursor for the piperidinylmethyl group, is prepared by reduction of ethyl 4-piperidinecarboxylate using lithium aluminium hydride or by catalytic hydrogenolysis of ethyl 1-benzyl-4-piperidinecarboxylate.

Formation of the Piperidinylmethyl Tosylate

The 4-piperidinemethanol is reacted with an acid chloride (R'COCl) in an inert chlorinated solvent at 20–80 °C to form an ester-amide intermediate. This intermediate is then saponified with sodium or potassium hydroxide in ethanol to yield the corresponding alcohol, which is subsequently converted to the tosylate by reaction with tosyl chloride in a basic medium such as pyridine.

Coupling Reaction to Form the Target Compound

The tetrahydroisoquinoline intermediate (compound of formula II) is reacted with the piperidinylmethyl tosylate (compound of formula III) in the presence or absence of an inert solvent such as dimethylformamide, toluene, or xylene, at temperatures ranging from 20 °C to 150 °C. The reaction may be carried out in the presence of an organic or inorganic base, for example, a tertiary amine or an alkali metal carbonate or bicarbonate.

Salt Formation and Purification

After the coupling, the product is isolated and converted into its pharmacologically acceptable acid addition salt, typically the dihydrochloride salt. The mixture is filtered, washed with solvents such as 1,2-dichloroethane, and the filtrate evaporated under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium chloride solution, evaporated again, and recrystallized from a 1:1 mixture of isopropyl alcohol and ethyl acetate to yield a white solid with a melting point of 80–83 °C.

Reaction Conditions and Reagents Summary

Step Reactants/Intermediates Reagents/Conditions Solvents Temperature Range Notes
Reduction of ester to alcohol Ethyl 4-piperidinecarboxylate Lithium aluminium hydride or catalytic hydrogenolysis Ether solvents (THF, toluene) Room temp to reflux Yields 4-piperidinemethanol
Ester-amide formation 4-Piperidinemethanol + acid chloride Chlorinated solvent (e.g., CH2Cl2) Chlorinated solvents 20–80 °C Produces ester-amide intermediate
Saponification Ester-amide intermediate NaOH or KOH Ethanol Room temp Converts ester-amide to alcohol
Tosylation Alcohol intermediate Tosyl chloride, pyridine Pyridine or similar base Room temp Forms tosylate for coupling
Coupling Tetrahydroisoquinoline + tosylate Base (tertiary amine or alkali carbonate) DMF, toluene, xylene 20–150 °C Forms final compound
Salt formation and purification Coupled product HCl (for dihydrochloride salt formation) Ethyl acetate, isopropyl alcohol Room temp Purification by recrystallization

Research Findings and Optimization Notes

  • The use of lithium aluminium hydride is preferred for reduction steps due to its efficiency in converting esters to alcohols.
  • Tosylation in pyridine provides a good yield of the tosylate intermediate necessary for the coupling step.
  • The coupling reaction tolerates a range of solvents and temperatures, but dimethylformamide at moderate temperatures (around 80 °C) is commonly used for optimal yields.
  • Bases such as tertiary amines or alkali metal carbonates facilitate the nucleophilic substitution in the coupling step.
  • Recrystallization from a 1:1 mixture of isopropyl alcohol and ethyl acetate yields a pure dihydrochloride salt with a consistent melting point, indicating high purity.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome/Product
Reduction of ester Lithium aluminium hydride 4-Piperidinemethanol
Formation of ester-amide Acid chloride, chlorinated solvent Ester-amide intermediate
Saponification NaOH/KOH, ethanol Alcohol intermediate
Tosylation Tosyl chloride, pyridine Tosylate intermediate
Coupling Tetrahydroisoquinoline, tosylate, base, DMF 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline
Salt formation and purification HCl, ethyl acetate/isopropyl alcohol Dihydrochloride salt of target compound

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or tetrahydroisoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Therapeutic Applications

1. Neuropharmacology
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant neuropharmacological properties. The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. These interactions suggest possible applications in treating neurological disorders such as Parkinson's disease and depression .

Case Study:
In a study involving male Sprague-Dawley rats, compounds similar to 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline were shown to enhance dopaminergic activity in the brain. This was assessed through behavioral tests and biochemical assays measuring dopamine levels in the hippocampus .

2. Antidepressant Properties
The compound has been investigated for its antidepressant-like effects. Preclinical trials demonstrated that administration of tetrahydroisoquinoline derivatives resulted in reduced symptoms of depression in animal models. Mechanistically, these compounds may modulate the serotonin receptor activity, providing a basis for their antidepressant efficacy .

3. Analgesic Effects
There is emerging evidence that tetrahydroisoquinoline derivatives may possess analgesic properties. Studies have indicated that these compounds can inhibit pain pathways, potentially offering new avenues for pain management therapies .

Research Findings

A comprehensive review of literature reveals several key findings regarding the pharmacological potential of 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride:

  • Pharmacokinetics : Initial studies suggest favorable absorption and distribution characteristics in animal models.
  • Toxicology : Toxicological assessments indicate that while the compound exhibits irritant properties at high concentrations, it is generally well-tolerated at therapeutic doses .

Mechanism of Action

The mechanism of action of 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves its interaction with specific molecular targets, such as protein kinases and neurotransmitter receptors. It can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain signaling pathways, thereby influencing cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Flexibility : Replacing piperidine (6-membered) with pyrrolidine (5-membered) reduces steric bulk and alters receptor binding kinetics .
  • Substituent Position: Piperidinylmethyl at position 2 vs.
  • Electron-Donating/Withdrawing Groups : Methoxyphenyl (electron-donating) and chloropyridinyl (electron-withdrawing) groups modulate electronic properties and solubility .

Antidepressant Activity

Compounds such as 2-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (Compound 17, ) exhibit antidepressant activity via dual 5-HT₁A and σ receptor modulation. These derivatives often incorporate dichlorophenyl groups, enhancing lipophilicity and blood-brain barrier penetration . In contrast, the target compound lacks such substituents, suggesting divergent therapeutic applications.

Opioid Receptor Interactions

The lead compound (3R)-7-Hydroxy-N-(2-piperidin-1-ylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride () is a potent κ-opioid receptor antagonist. The 7-hydroxy group and carboxamide linkage are critical for selectivity, features absent in the target compound, which may instead favor μ- or δ-opioid interactions .

Biological Activity

2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride (commonly referred to as THIQ or its derivatives) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C15H24Cl2N2
  • Molecular Weight: 303.27046 g/mol
  • CAS Number: 120847-08-7

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it exhibits a strong affinity for serotonin receptors, particularly the 5-HT_1A subtype. This interaction is believed to mediate several of its pharmacological effects.

Pharmacological Activities

  • Serotonin Receptor Modulation
    • The compound demonstrates agonistic and antagonistic activities at the 5-HT_1A receptor. In vitro studies have shown IC50 values ranging from 0.001 to 0.3 µM, indicating potent receptor binding affinity .
  • Bradycardic Activity
    • Research indicates that derivatives of tetrahydroisoquinoline exhibit bradycardic effects. For instance, a related compound was found to induce significant bradycardia with minimal impact on blood pressure in animal models . The presence of piperidine moieties is crucial for this activity.
  • CNS Activity
    • Electroencephalographic studies have revealed that THIQ compounds can modulate cortical activities and reduce PGO spikes associated with arousal and sleep states . The effective dose (ED50) for these effects was determined to be between 0.003 and 3 mg/kg in vivo.

Structure-Activity Relationship (SAR)

The SAR studies have elucidated that:

  • The presence of the piperidine ring at the 2-position is essential for biological activity.
  • Substituents on the tetrahydroisoquinoline scaffold significantly influence receptor selectivity and potency.
  • Methoxy groups at the 6 or 7 positions enhance the bradycardic effects observed in certain derivatives .

Case Studies

  • Study on Bradycardic Effects
    • A study evaluated the bradycardic effects of various tetrahydroisoquinoline derivatives in isolated right atria and anesthetized rats. The findings indicated that compounds with specific substitutions exhibited potent bradycardic activity without significantly altering mean arterial pressure .
  • Electrophysiological Studies
    • In vivo testing using electroencephalography demonstrated that certain derivatives effectively reduced PGO spikes, suggesting potential applications in managing sleep disorders or anxiety-related conditions .

Summary of Biological Activities

Activity TypeEffectivenessKey Findings
Serotonin Receptor BindingHigh AffinityIC50 values between 0.001 - 0.3 µM
Bradycardic ActivitySignificantMinimal impact on blood pressure
CNS ModulationEffectiveReduced PGO spikes; ED50 between 0.003 - 3 mg/kg

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading) and identify optimal conditions. DoE minimizes the number of trials while capturing interactions between variables, as demonstrated in chemical reaction optimization studies . For example, factorial designs can isolate critical factors affecting yield or purity.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to Globally Harmonized System (GHS) guidelines, including:

  • Personal Protective Equipment (PPE) : Lab coats, gloves, and eye protection.
  • First Aid Measures : Immediate skin/eye rinsing with water, respiratory protection if inhaled, and medical consultation for persistent symptoms (refer to safety data sheets for analogous compounds) .
  • Waste Disposal : Follow institutional protocols for hazardous organic salts.

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1^1H and 13^13C spectra.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns.
  • Mass Spectrometry (MS) : Validate molecular weight via electrospray ionization (ESI-MS). Cross-referencing with literature data ensures accuracy.

Advanced Research Questions

Q. How can computational modeling enhance reaction design for derivatives of this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., density functional theory) with reaction path searches to predict intermediates and transition states. The ICReDD framework combines computational predictions with experimental validation, enabling efficient identification of viable reaction pathways . For example, simulate nucleophilic substitution steps to optimize regioselectivity.

Q. What strategies resolve contradictions in pharmacokinetic data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers.
  • Cross-Validation : Compare in vitro (e.g., hepatic microsomal stability) and in vivo (rodent pharmacokinetics) models to reconcile discrepancies.
  • Statistical Reconciliation : Apply multivariate analysis to isolate confounding variables (e.g., metabolic enzyme variability) .

Q. How to design reactors for scaling up synthesis while maintaining product consistency?

  • Methodological Answer : Reference CRDC subclass RDF2050112 (Reaction Fundamentals and Reactor Design) to guide:

  • Reactor Type : Continuous-flow systems for improved heat/mass transfer.
  • Process Control : Implement real-time monitoring (e.g., PAT tools) to adjust parameters dynamically.
  • Scale-Up Criteria : Maintain geometric and dynamic similarity between lab and pilot scales .
CRDC Subclass Research Focus
RDF2050103Chemical engineering design
RDF2050112Reaction fundamentals and reactor design
RDF2050108Process control and simulation

Q. How to assess environmental fate and degradation pathways of this compound?

  • Methodological Answer : Apply DOE Atmospheric Chemistry Program frameworks to study:

  • Air-Surface Exchange : Volatility and adsorption kinetics.
  • Hydrolysis/Photolysis : Accelerated aging under controlled UV and pH conditions.
  • Ecotoxicology : Use OECD guidelines for aquatic toxicity assays (e.g., Daphnia magna acute toxicity) .

Notes on Data Contradiction Analysis

  • Root-Cause Identification : Trace discrepancies to methodological differences (e.g., HPLC vs. GC quantification).
  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., ICH Q2(R1) validation parameters).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.